N-(2-Fluorobenzyl)-2-methoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-17-14-9-5-4-8-13(14)16-10-11-6-2-3-7-12(11)15/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRGGXWAQVBVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Fluorobenzyl)-2-methoxyaniline (CAS 1019566-30-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Molecule of Growing Interest
N-(2-Fluorobenzyl)-2-methoxyaniline is a fluorinated aniline derivative that has garnered significant interest within the realms of advanced chemical and pharmacological research.[1] With the molecular formula C₁₄H₁₄FNO and a molecular weight of 231.27 g/mol , this compound serves as a crucial synthetic intermediate.[1][2][3] Its chemical architecture, featuring a 2-methoxyaniline core linked to a 2-fluorobenzyl group, is a scaffold of exploration in the design and synthesis of novel psychoactive substances (NPS), particularly those targeting serotonergic pathways.[1] Researchers are actively investigating this and related structures to delineate structure-activity relationships (SAR), with the positioning of the methoxy and fluorobenzyl moieties playing a critical role in interactions with neurological targets like the 5-HT2A serotonin receptor.[1]
The strategic incorporation of fluorine is a hallmark of modern medicinal chemistry. The fluorine atom can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability, thereby enhancing the potential efficacy of drug candidates.[1] Beyond its implications in neuroscience, this compound and similar fluorinated anilines are valuable building blocks in the development of advanced functional materials, such as fluorinated fluorophores for applications in photodynamic therapy and chemical sensing.[1] This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and essential safety information for this compound of interest.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized as follows. Further experimental validation is recommended.
| Property | Value | Source |
| CAS Number | 1019566-30-3 | [2][3] |
| Molecular Formula | C₁₄H₁₄FNO | [1][2][3] |
| Molecular Weight | 231.27 g/mol | [1][2][3] |
| Synonyms | 2-Fluoro-N-(2-methoxyphenyl)benzenemethanamine; Benzenemethanamine, 2-fluoro-N-(2-methoxyphenyl)- | [2] |
Proposed Synthesis Pathway: N-Alkylation
A plausible and efficient method for the synthesis of this compound is the N-alkylation of 2-methoxyaniline with 2-fluorobenzyl bromide. This reaction is a standard nucleophilic substitution where the amine nitrogen of 2-methoxyaniline acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-fluorobenzyl bromide, displacing the bromide leaving group. A non-nucleophilic base is typically employed to quench the hydrobromic acid byproduct.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
Materials:
-
2-Methoxyaniline
-
2-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyaniline (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring the mixture, add 2-fluorobenzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the following are predicted key features based on the structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm. The protons on the 2-methoxyaniline ring and the 2-fluorobenzyl ring will exhibit complex splitting patterns due to spin-spin coupling.
-
Methylene Protons (-CH₂-): A singlet or a doublet (due to coupling with the fluorine atom) around δ 4.3-4.5 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm.
-
Amine Proton (-NH-): A broad singlet that may be exchangeable with D₂O, typically in the range of δ 4.0-5.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom will show a large coupling constant (¹JCF).
-
Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy
-
N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹.
-
C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): An expected peak at m/z = 231.
-
Fragmentation: Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage at the C-N bond.
Safety and Handling
No specific material safety data sheet (MSDS) is publicly available for this compound. Therefore, a conservative approach to handling is imperative, treating the compound with the precautions required for its parent compound, 2-methoxyaniline, which is known to be toxic.
Hazard Statement Summary for 2-Methoxyaniline (CAS 90-04-0):
-
H301: Toxic if swallowed.[4]
-
H311: Toxic in contact with skin.[4]
-
H331: Toxic if inhaled.[4]
-
H341: Suspected of causing genetic defects.[4]
-
H350: May cause cancer.[4]
Precautionary Measures:
Caption: Essential safety precautions for handling this compound.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[4]
-
Handling: Avoid inhalation of dust, fumes, gas, mist, or vapors. Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
First Aid:
Applications and Future Directions
The primary application of this compound is as a versatile intermediate in organic synthesis.[1] Its utility extends to:
-
Pharmacological Research: As a scaffold for the development of novel serotonergic agents and other potential therapeutics targeting the central nervous system.[1]
-
Materials Science: As a building block for the synthesis of fluorinated functional materials, such as dyes and sensors.[1]
The unique combination of the 2-methoxyaniline and 2-fluorobenzyl moieties makes this compound a valuable tool for researchers seeking to fine-tune the electronic and steric properties of their target molecules. Future research will likely focus on the synthesis of a broader range of derivatives and the evaluation of their biological and material properties.
Conclusion
This compound is a molecule of considerable interest with potential applications in both medicinal chemistry and materials science. While detailed experimental data remains limited in the public domain, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. As research in this area continues to evolve, a more complete understanding of the properties and applications of this versatile compound will undoubtedly emerge.
References
Sources
Solubility Profiling and Thermodynamic Behavior of Fluorinated N-Benzylanilines
The following technical guide details the solubility characteristics, thermodynamic behavior, and experimental protocols for fluorinated N-benzylanilines.
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary
Fluorinated N-benzylanilines represent a critical scaffold in medicinal chemistry, serving as pharmacophores in anti-inflammatory agents and key intermediates in the synthesis of nitrogen-containing heterocycles.[1] The introduction of fluorine atoms (F) onto the benzyl or aniline rings significantly modulates the physicochemical properties of the parent molecule—specifically its lipophilicity (
This guide provides a comprehensive analysis of the solubility behavior of these congeners. Unlike the parent N-benzylaniline (mp ~37°C), many mono-fluorinated derivatives exist as oils or low-melting solids at room temperature, shifting the focus from solid-liquid equilibrium (SLE) to liquid-liquid miscibility in organic synthesis, or SLE in the context of their hydrochloride salts .
Physicochemical Context & Fluorine Effect
The solubility profile of N-benzylanilines is governed by the interplay between the hydrophobic aromatic rings and the polarizable secondary amine moiety.[1]
The Fluorine Modulator
Fluorine substitution exerts a "polar hydrophobic" effect.[1] While highly electronegative, the C-F bond has low polarizability, often increasing lipophilicity relative to the C-H bond while altering intermolecular interactions (dipole-dipole vs.
| Compound | Structure | Physical State (25°C) | Solubility Characteristics |
| N-Benzylaniline | Ph-NH-CH₂-Ph | Solid (mp 37–39°C) | Soluble in EtOH, MeOH; Insoluble in H₂O |
| N-(4-Fluorobenzyl)aniline | 4-F-Ph-CH₂-NH-Ph | Oil / Low-melt Solid | Miscible in DCM, EtOAc; Immiscible in H₂O |
| N-Benzyl-4-fluoroaniline | Ph-CH₂-NH-(4-F-Ph) | Colorless Oil | Miscible in Toluene, THF; Immiscible in H₂O |
| N-Benzylaniline HCl | [Ph-NH₂-CH₂-Ph]⁺Cl⁻ | Crystalline Solid | Soluble in H₂O (pH dependent), DMSO |
Process Insight: In catalytic hydrogenation (e.g., debenzylation), the solubility of the substrate in protic solvents like Methanol or Ethanol is the rate-limiting parameter for adsorption onto Pd/C or Pd(OH)₂ catalysts [1].
Experimental Protocols for Solubility Determination
To generate high-integrity solubility data (Mole Fraction,
Method A: Isothermal Saturation (Shake-Flask)
Best for: Solid derivatives (HCl salts, bromo-substituted analogs) at discrete temperatures.
-
Preparation: Add excess solid fluorinated N-benzylaniline (e.g., N-(4-fluorobenzyl)aniline HCl) to 10 mL of solvent (MeOH, EtOH, Acetone) in a jacketed equilibrium cell.
-
Equilibration: Stir at 400 rpm for 24–48 hours at constant temperature (
K). -
Sampling: Stop stirring and allow settling for 2 hours. Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).[1]
-
Quantification: Dilute aliquot and analyze via HPLC (UV detection at
nm). -
Validation: Repeat at 48h and 72h. Data is valid only if concentration deviates
.[1]
Method B: Laser Monitoring Technique
Best for: Rapid determination of full solubility curves (Polythermal).
-
Setup: Place a known mass of solute and solvent in a vessel monitored by a laser transmissometer.[1]
-
Ramp: Slowly heat until full dissolution (transmissivity max). Record
.[1][2][3] -
Cool: Slowly cool until nucleation (transmissivity drop). Record
.[1][2] -
Average:
.[1]
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate solubility measurement protocol based on the physical state of the fluorinated amine.
Caption: Decision matrix for selecting solubility protocols based on the physical state of the fluorinated congener.
Thermodynamic Modeling & Data Analysis
For solid fluorinated N-benzylanilines (or their salts), experimental solubility data (
Modified Apelblat Equation
- : Mole fraction solubility.[1][4]
- : Absolute temperature (K).[1][5]
- : Empirical model parameters derived via multivariate regression.
Thermodynamic Parameters (van't Hoff Analysis)
Dissolution is driven by enthalpy (
-
Endothermic Dissolution (
): Typical for N-benzylanilines in alcohols; solubility increases with Temperature.[1] -
Entropy-Driven: Positive
indicates disordering of the solvent structure upon cavity formation.[1]
Representative Data Trends
While specific tabular data for N-(4-fluorobenzyl)aniline is often proprietary, the following trends are observed in the literature for the structural class [2, 3]:
| Solvent | Polarity Index | Solubility Trend (Mole Fraction) | Thermodynamic Driver |
| Methanol | 5.1 | High (Increases w/ Temp) | H-bonding (Solute-Solvent) |
| Ethanol | 4.3 | High (Increases w/ Temp) | H-bonding |
| Toluene | 2.4 | Moderate | |
| Water | 10.2 | Negligible (< | Hydrophobic Effect |
Applications in Drug Development
The solubility data of fluorinated N-benzylanilines is directly applicable to:
-
Purification: Recrystallization of the HCl salt from Ethanol/Ethyl Acetate mixtures relies on the steep solubility curve (high
).[1] -
Hydrogenation Kinetics: In the Pd-catalyzed debenzylation (e.g., cleaving the benzyl group to yield a fluorinated aniline), the reaction rate in Methanol is 0-order with respect to substrate concentration only if the substrate is fully dissolved.[1] Poor solubility leads to mass-transfer limitations [1].[1]
Caption: Role of solubility in the kinetic pathway of Pd-catalyzed debenzylation.
References
-
Wang, Y., et al. "Kinetic study of Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline."[1] Chemical Engineering Journal, vol. 288, 2016, pp. 758-769.[5] Link
-
Noubigh, A., & Oueslati, M. H.[1] "Measurement and Modeling of the Solubility of Vanillin... in Binary Water + Ethanol Solvents." Australian Journal of Basic and Applied Sciences, vol. 8, no. 9, 2014, pp. 396-403.[1] Link
-
Li, Y., et al. "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents."[1] Journal of Chemical Thermodynamics, vol. 89, 2015.[1] Link
-
Mamidala, R. "Strategic Design, Syntheses of Novel Pyrazole-Based Cyclometalated Palladacycles."[1] Homi Bhabha National Institute, 2017.[1] (Synthesis protocols for N-benzyl-2-fluoroaniline). Link
Sources
Technical Whitepaper: Safety, Handling, and Synthesis of N-(2-Fluorobenzyl)-2-methoxyaniline
[1]
Executive Technical Summary
This compound is a secondary amine intermediate structurally derived from o-anisidine (2-methoxyaniline) and 2-fluorobenzaldehyde .[1] It serves as a lipophilic scaffold in the synthesis of GPCR ligands (specifically 5-HT2A agonists) and kinase inhibitors.
Critical Hazard Alert: Researchers must treat this compound with the same rigor as o-anisidine (a Category 1B Carcinogen). Metabolic N-dealkylation in vivo or oxidative degradation in vitro can release free o-anisidine, a known genotoxin and methemoglobinemia-inducing agent. Furthermore, its structural similarity to "NBOMe" class compounds suggests potential (though unverified) neuropharmacological activity, necessitating strict "Research Use Only" containment.
Chemical & Physical Profile
| Property | Data | Technical Note |
| CAS Number | 1019566-30-3 | Verified Identifier |
| IUPAC Name | N-(2-Fluorobenzyl)-2-methoxybenzenamine | - |
| Molecular Formula | C₁₄H₁₄FNO | - |
| Molecular Weight | 231.27 g/mol | - |
| Physical State | Solid (Low melting) or Viscous Oil | Tendency to oil out during synthesis.[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water. Lipophilic (LogP ~3.5 est). |
| pKa (Conjugate Acid) | ~4.5 - 5.0 (Estimated) | Less basic than aliphatic amines due to aniline resonance. |
| Storage | 2–8°C, Inert Atmosphere (Argon/N₂) | Oxidation sensitive (N-oxide formation). |
Hazard Identification & Toxicology Logic
This section derives the safety profile based on Structure-Activity Relationships (SAR) , as specific toxicological data for this exact CAS is limited.
The "Parent-Metabolite" Toxicity Model
The primary safety concern stems from the metabolic liability of the benzylic nitrogen bond.
-
Metabolic Bioactivation: Cytochrome P450 enzymes (specifically CYP450 oxidases) can facilitate N-dealkylation.[1]
-
Release of Toxicophore: This cleavage releases 2-methoxyaniline (o-anisidine) .[1]
-
Consequence: o-Anisidine is classified as Carc.[1] 1B (May cause cancer) and Muta. 2 (Suspected of causing genetic defects). It is also a potent blood toxin causing methemoglobinemia (cyanosis).
GHS Classification (Derived)
-
Acute Toxicity (Oral/Dermal): Category 3 (Toxic).[2]
-
Carcinogenicity: Category 1B (Presumed).[2]
-
STOT-RE (Repeated Exposure): Category 2 (Blood/Spleen).
-
Eye/Skin Irritation: Category 2A/2 (Irritant).
Metabolic Activation Pathway (Diagram)
The following diagram illustrates the bio-activation risk that mandates high-containment handling.
Caption: Metabolic N-dealkylation pathway releasing the carcinogenic o-anisidine moiety.[1]
Handling & Engineering Controls
Engineering Controls
-
Primary: All handling of dry powder or concentrated solutions must occur within a Chemical Fume Hood or Class II Biological Safety Cabinet (if powder is fine).
-
Secondary: Use a localized exhaust if weighing outside a hood (not recommended).
-
Vessel: Glassware should be silanized if possible to prevent surface adsorption, though standard borosilicate is acceptable.
Personal Protective Equipment (PPE) Matrix
The lipophilicity (Fluorine + Benzyl group) increases the rate of dermal absorption compared to simple anilines.
| PPE Type | Specification | Causality/Reasoning |
| Gloves (Primary) | Nitrile (Double Layer) | Standard splash protection.[1] |
| Gloves (High Risk) | Laminate (Silver Shield) | Required for prolonged contact or spill cleanup. Fluorinated aromatics can permeate nitrile over time. |
| Respiratory | P95 / N95 + OV Cartridge | If handling outside a hood (e.g., rotary evaporator exhaust). The amine odor is distinct; if you smell it, exposure is occurring. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of irreversible corneal damage from basic amines. |
Synthesis & Experimental Protocols
The most robust synthesis method is Reductive Amination . Direct alkylation (using 2-fluorobenzyl bromide) is discouraged due to the formation of quaternary ammonium by-products (over-alkylation).[1]
Protocol: Reductive Amination
Reaction: 2-Methoxyaniline + 2-Fluorobenzaldehyde
Reagents:
-
2-Fluorobenzaldehyde (1.0 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq) - Preferred over NaBH4 for selectivity.
-
Acetic Acid (catalytic)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under Argon, dissolve 2-methoxyaniline in DCE. Add 2-fluorobenzaldehyde.[1]
-
Activation: Add catalytic acetic acid (promotes imine formation). Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Solution may turn slightly yellow/orange.[1]
-
Reduction: Cool to 0°C. Add STAB portion-wise (exothermic).
-
Reaction: Allow to warm to RT and stir overnight (12h).
-
Quench: Quench with saturated NaHCO₃ (aq). Caution: Gas evolution.[1]
-
Extraction: Extract with DCM (3x). Wash organics with Brine.
-
Purification: Dry over Na₂SO₄. Concentrate. Purify via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).
Synthesis Workflow Diagram
Caption: Step-wise reductive amination workflow for high-purity synthesis.
Emergency Response Procedures
First Aid[2][6][7]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Watch for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.
-
Skin Contact: Wash with polyethylene glycol (PEG 400) if available, or copious soap and water. Do not use ethanol (enhances absorption).
-
Eye Contact: Rinse for 15 minutes.[5][6] Consult an ophthalmologist immediately.
Spill Management
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Don Silver Shield gloves and a respirator.
-
Neutralize: Absorb with sand or vermiculite. Do not use sawdust (fire hazard with oxidizers, though this is a reducing amine, it's good practice).
-
Disposal: Incineration is the only approved disposal method. Do not pour down drains (aquatic toxicity).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13532228, 4-Fluoro-2-methoxyaniline (Parent Analog Data).[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: o-Anisidine (CAS 90-04-0) - Carcinogenicity & Toxicity Profile. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[7] (Standard protocol reference).
-
World Health Organization (WHO). International Agency for Research on Cancer (IARC) Monographs: o-Anisidine. Retrieved from [Link]
Disclaimer: This guide is for research and educational purposes only. It does not replace the official Safety Data Sheet (SDS) provided by the chemical manufacturer. Always consult the specific vendor SDS before handling.
Sources
- 1. 450-91-9|4-Fluoro-2-methoxyaniline|BLD Pharm [bldpharm.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-METHOXYANILINE | CAS 90-04-0 [matrix-fine-chemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 2-METHOXY-N-METHYANILINE - Safety Data Sheet [chemicalbook.com]
- 7. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of N-(2-Fluorobenzyl)-2-methoxyaniline via Reductive Amination
Abstract
This document provides a comprehensive guide for the synthesis of N-(2-Fluorobenzyl)-2-methoxyaniline, a valuable intermediate in medicinal chemistry and materials science.[1] The protocol details a robust and efficient one-pot reductive amination procedure, a cornerstone reaction for C-N bond formation.[2] We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, step-by-step protocol suitable for researchers in organic synthesis and drug development.
Introduction: The Significance of N-Aryl Benzylamines
N-aryl benzylamines are prevalent structural motifs in a wide array of pharmacologically active molecules and functional materials. The target molecule, this compound, incorporates a fluorinated benzyl group and a methoxy-substituted aniline ring. The strategic inclusion of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 2-methoxyaniline moiety is also a common building block in the synthesis of dyes and pharmaceuticals.[3]
Reductive amination stands out as one of the most effective and widely used methods for the synthesis of secondary and tertiary amines.[4] This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[2][5] This approach offers advantages over traditional N-alkylation with alkyl halides, primarily by minimizing the common issue of overalkylation.[5]
Reaction Overview
The synthesis of this compound is achieved through the reductive amination of 2-fluorobenzaldehyde with 2-methoxyaniline, as depicted below:
Figure 1: Overall reaction scheme for the synthesis of this compound.
The Mechanism of Reductive Amination
The reductive amination process occurs in two main stages within a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amino group of 2-methoxyaniline on the carbonyl carbon of 2-fluorobenzaldehyde. This is followed by dehydration to form a Schiff base, or imine. In the presence of an acid catalyst, which can be acetic acid or even trace amounts of acid in the reaction medium, the imine nitrogen is protonated to form a more electrophilic iminium ion.
-
Hydride Reduction: A mild reducing agent, introduced into the same pot, selectively reduces the iminium ion (C=N+) much faster than it reduces the starting aldehyde (C=O).[2][6] This selectivity is crucial for the success of the one-pot procedure. The hydride from the reducing agent attacks the carbon of the C=N bond, yielding the final secondary amine product.
Caption: A simplified diagram illustrating the two-step mechanism of reductive amination.
Rationale for Reagent and Condition Selection
4.1. Starting Materials:
-
2-Methoxyaniline (o-Anisidine): A readily available primary aromatic amine.[7][8][9] Its nucleophilicity is sufficient to react with the aldehyde.
-
2-Fluorobenzaldehyde: The electrophilic carbonyl source. The fluorine substituent is a key feature of the target molecule.
4.2. The Reducing Agent: Sodium Triacetoxyborohydride (STAB)
For this synthesis, Sodium Triacetoxyborohydride (NaB(OAc)₃H) , commonly known as STAB, is the reducing agent of choice. The rationale for this selection is multi-faceted:
-
Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄). The electron-withdrawing effect of the three acetoxy groups moderates the reactivity of the borohydride.[6] This mildness is advantageous as it does not readily reduce the starting aldehyde, allowing for a one-pot procedure where the amine, aldehyde, and reducing agent can be mixed together.[6][10] In contrast, the more reactive NaBH₄ would significantly reduce the aldehyde to the corresponding alcohol, leading to a lower yield of the desired amine.[11]
-
No Toxic Byproducts: Unlike sodium cyanoborohydride (NaBH₃CN), which was historically popular for this reaction, STAB does not produce toxic cyanide byproducts.[2][5]
-
Effectiveness in Aprotic Solvents: STAB performs well in common aprotic solvents used for this reaction.[10][11]
4.3. Solvent Selection
1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations using STAB.[6][10] It is an aprotic solvent that effectively dissolves the reactants and intermediates without reacting with the reducing agent. Tetrahydrofuran (THF) can also be used.[10] Protic solvents like methanol are generally avoided with STAB as they can slowly react with the reagent.[2][11]
Detailed Experimental Protocol
5.1. Materials and Equipment
-
2-Methoxyaniline (≥99%)
-
2-Fluorobenzaldehyde (≥98%)
-
Sodium Triacetoxyborohydride (STAB, ≥97%)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
5.2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methoxyaniline (1.0 eq). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration relative to the amine).
-
Addition of Aldehyde: Add 2-fluorobenzaldehyde (1.0-1.1 eq) to the solution at room temperature. Stir the mixture for 20-30 minutes to allow for the initial formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the reaction mixture in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane or ethyl acetate.
-
Workup - Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Caption: A flowchart outlining the experimental workflow for the synthesis.
Product Characterization
The identity and purity of the synthesized this compound (MW: 231.27 g/mol , Formula: C₁₄H₁₄FNO)[1] can be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the secondary amine.
-
Melting Point: For solid products, to assess purity.
Safety Precautions
-
General: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
2-Methoxyaniline: Toxic and a potential carcinogen.[7] Avoid inhalation, ingestion, and skin contact.
-
2-Fluorobenzaldehyde: Irritant. Handle with care.
-
Sodium Triacetoxyborohydride (STAB): Water-sensitive.[2][11] Reacts with water to release hydrogen gas, which is flammable. Handle in a dry environment and quench carefully.
-
1,2-Dichloroethane (DCE): A suspected carcinogen and toxic. Use only in a fume hood.
Summary of Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | Amine:Aldehyde:STAB ≈ 1:1.1:1.5 | A slight excess of aldehyde and a larger excess of the reducing agent ensure complete conversion of the limiting amine. |
| Solvent | Anhydrous 1,2-Dichloroethane (DCE) | Aprotic solvent that solubilizes reactants well and is compatible with STAB.[6][10] |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature, avoiding potential side reactions at higher temperatures. |
| Reaction Time | 2-12 hours | Dependent on substrate reactivity. Should be monitored by TLC for completion. |
| Workup | Quench with NaHCO₃, extraction | Neutralizes any remaining acid and separates the product from water-soluble byproducts. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 12, 2026, from [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved February 12, 2026, from [Link]
-
University of Rochester. (n.d.). Reductive Amination - Common Conditions. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). 2-Methoxyaniline. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
NIST. (n.d.). Benzenamine, 2-methoxy-. National Institute of Standards and Technology. Retrieved February 12, 2026, from [Link]
-
Speda. (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Retrieved February 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). Preparation of 1-Hydrosilatrane, and Its Use in the Highly Practical Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination. Retrieved February 12, 2026, from [Link]
-
The Good Scents Company. (n.d.). ortho-anisidine. Retrieved February 12, 2026, from [Link]
Sources
- 1. This compound | 1019566-30-3 | Benchchem [benchchem.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzenamine, 2-methoxy- [webbook.nist.gov]
- 9. o-Anisidine 2-Methoxyaniline [sigmaaldrich.com]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
TLC solvent systems for purifying fluorinated aniline derivatives
Application Note: Optimized TLC Solvent Systems for Purifying Fluorinated Aniline Derivatives
Abstract
Fluorinated aniline derivatives are critical intermediates in medicinal chemistry, serving as bioisosteres that modulate metabolic stability and lipophilicity. However, their purification via Thin Layer Chromatography (TLC) and flash chromatography is often plagued by "tailing" (streaking) and poor isomer resolution. This guide provides a mechanistic understanding of these challenges and offers validated solvent systems to ensure tight bands, accurate
Part 1: The Chemistry of Separation
To purify fluorinated anilines, one must understand the competing forces on the silica surface.
-
The Silanol Trap (The Problem): Silica gel (
) presents acidic silanol groups ( , ). Aniline derivatives are basic ( ). -
The Fluorine Effect (The Variable):
-
Lipophilicity: Fluorine substitution generally increases lipophilicity (
), pushing the compound to move faster in non-polar solvents compared to non-fluorinated parent compounds. -
Basicity Modulation: Fluorine is highly electronegative.
-
Ortho-F: Strong inductive withdrawal reduces nitrogen basicity
Less silanol interaction Higher . -
Para-F: Resonance donation competes with inductive withdrawal
Basicity is retained (similar to aniline) Lower .
-
-
Diagram 1: The Silanol Blocking Mechanism
Visualizing why base modifiers are non-negotiable.
Caption: Triethylamine (TEA) acts as a sacrificial base, preferentially binding to acidic silanol sites, allowing the target aniline to migrate freely.
Part 2: Optimized Solvent Systems
Do not rely on generic Hexane/Ethyl Acetate mixes. Use these specific systems based on the polarity of your derivative.
Table 1: The "Golden Menu" for Fluorinated Anilines
| Compound Class | Polarity | Primary Solvent System | Modifier (Critical) | Application |
| Mono-fluoroanilines | Low | Hexane / EtOAc (9:1 to 4:1) | 1% TEA | Standard monitoring; separating o/m/p isomers. |
| Di/Tri-fluoroanilines | Very Low | Pentane / DCM (1:1) | 0.5% TEA | Highly volatile compounds; prevents evaporation during elution. |
| Amino-fluoropyridines | Medium | DCM / MeOH (95:5) | 1% | Pyridine nitrogen adds extra polarity/basicity. |
| Highly Polar / Salts | High | CHCl | Included | "Lower layer" systems for very polar metabolites. |
Expert Tip: For Amino-fluoropyridines, Triethylamine (TEA) is often insufficient because the pyridine ring can also H-bond. Use Ammonium Hydroxide (
) in Methanol, as the ammonia gas actively neutralizes the entire plate surface.
Part 3: Visualization Protocols
Fluorinated anilines can be deceptive under UV due to varying extinction coefficients. Use a dual-visualization strategy.
-
Primary: UV 254 nm
-
Most fluorinated anilines quench fluorescence (appear as dark spots on green background).
-
Warning: Highly fluorinated rings (e.g., pentafluoroaniline) may have weak UV absorbance.
-
-
Secondary: Ehrlich’s Reagent (Specific for Amines)
-
Why: Reacts with the amine to form a Schiff base, turning bright yellow/orange.
-
Preparation: Dissolve 1g p-dimethylaminobenzaldehyde in 25 mL Ethanol + 25 mL HCl (conc).
-
Differentiation: Primary amines = Intense Yellow. Secondary amines = Faint/No reaction.
-
Part 4: Validated Experimental Protocol
Follow this workflow to ensure reproducibility.
Diagram 2: The "Pre-Elution" Workflow
Standardizing the plate preparation to eliminate ghost peaks.
Caption: Step 5 is critical—fluorinated anilines are volatile. Heat guns will evaporate your compound, leading to false negatives.
Step-by-Step Methodology
-
Chamber Prep:
-
Mix Hexane/EtOAc (e.g., 8:2).
-
Add 1% v/v Triethylamine (TEA). Shake well.
-
Place filter paper in the chamber to ensure vapor saturation.[5] Wait 5 minutes.
-
Why: Saturation prevents "smiling" (curved solvent fronts) and ensures the TEA vapor deactivates the silica before the liquid front hits it.
-
-
Sample Loading:
-
Dissolve sample in Dichloromethane (DCM) , not Methanol.
-
Why: Methanol is too polar; it causes the spot to spread into a large circle immediately upon application (the "donut effect"), reducing resolution. DCM keeps the spot tight.
-
-
Elution:
-
Drying (Safety Critical):
-
Do NOT use a heat gun. Many fluorinated anilines (especially ortho-substituted) have significant vapor pressure.
-
Let the plate air-dry in a fume hood for 2 minutes.
-
Part 5: Troubleshooting & Isomer Logic
Scenario: You have a mixture of ortho-, meta-, and para-fluoroaniline. How do they separate?
-
Prediction:
-
Top Spot (
High): Ortho-fluoroaniline.-
Reason: The fluorine atom is physically close to the amine. Through the inductive effect, it pulls electron density, lowering the basicity of the
. Lower basicity = weaker interaction with silica.
-
-
Middle Spot: Meta-fluoroaniline.
-
Bottom Spot (
Low): Para-fluoroaniline.[8]-
Reason: The fluorine is far away. Resonance donation (
effect) into the ring counteracts the inductive withdrawal. The amine remains basic and sticks tightly to the silica.[2]
-
-
Common Failure Modes:
| Symptom | Cause | Fix |
| Streaking (Comet tail) | Silica is still acidic. | Pre-wash the plate with 5% TEA in MeOH, then dry, then run. |
| Spot Fading | Oxidation.[9] | Anilines oxidize to purple/brown "tars" on silica. Visualize immediately. |
| Ghost Spots | TEA degradation. | Old TEA can contain impurities. Use fresh TEA. |
References
-
Reich, H. J. "Bases and Acids in Chromatography." University of Wisconsin-Madison, Bordwell pKa Table.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9731, 4-Fluoroaniline." PubChem.[8][10][Link]
-
Chemistry LibreTexts. "Thin Layer Chromatography (TLC) - Troubleshooting." [Link]
Sources
- 1. Solvent Systems for Thin-layer Chromatography of Novabiochem Products [sigmaaldrich.com]
- 2. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. epfl.ch [epfl.ch]
- 8. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Over-alkylation in Amine Synthesis
Welcome to the technical support center for amine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with over-alkylation side products in their reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven strategies to help you gain control over your amine alkylations.
Frequently Asked Questions (FAQs)
Q1: Why does over-alkylation happen so easily in amine synthesis?
Over-alkylation is a common side reaction during the direct alkylation of amines with reagents like alkyl halides.[1][2] The fundamental issue lies in the reactivity of the products themselves. When a primary amine is alkylated, it forms a secondary amine. This newly formed secondary amine is often more nucleophilic—and thus more reactive—than the primary amine it was made from.[2][3]
This creates a "runaway train" effect where the desired product competes with the starting material for the alkylating agent, leading to a complex mixture of secondary, tertiary, and even quaternary ammonium salts.[2][3][4] This occurs because alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making it a better nucleophile.[4]
Q2: I see a mixture of spots on my TLC plate after an amine alkylation. How can I confirm I have an over-alkylation problem?
A train of spots on a Thin Layer Chromatography (TLC) plate is a classic indicator of an over-alkylation mixture. To confirm and quantify the components, more sophisticated analytical techniques are necessary:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the volatile amine products by their mass-to-charge ratio. It can clearly distinguish between mono-, di-, and tri-alkylated products.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or more polar amines, LC-MS is the preferred method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide definitive structural information. The chemical shifts and integration of protons on the alkyl groups attached to the nitrogen will differ for primary, secondary, tertiary, and quaternary amines, allowing for characterization and relative quantification of the mixture.
Q3: Is it possible to control direct alkylation, or should I just use a different method?
While challenging, controlling direct alkylation is possible to an extent, especially when synthesizing tertiary amines from secondary amines where steric hindrance can slow the final quaternization step.[3] However, for selectively producing primary or secondary amines, direct alkylation is often inefficient.[3][7] More reliable and selective methods like reductive amination or the Gabriel synthesis are generally preferred for these targets.[3][8]
Troubleshooting Guides & Strategic Solutions
If you are committed to a direct alkylation route or wish to optimize it before exploring alternatives, this section provides actionable troubleshooting strategies.
Issue 1: My reaction to form a secondary amine (R₂NH) from a primary amine (RNH₂) is yielding significant amounts of tertiary amine (R₃N) and quaternary salt (R₄N⁺X⁻).
This is the most common failure mode. The root cause is the higher nucleophilicity of the secondary amine product compared to the primary amine starting material.
Diagram: The Over-alkylation Cascade
This diagram illustrates the sequential reaction pathway that leads to a mixture of products. The increasing nucleophilicity at each step drives the formation of undesired higher-order amines.
Caption: Reaction cascade showing desired mono-alkylation and subsequent over-alkylation steps.
Control Strategies & Optimization
| Parameter | Strategy | Scientific Rationale |
| Stoichiometry | Use a large excess of the primary amine (5-10 equivalents). | By increasing the concentration of the starting amine, you statistically favor the reaction of the alkylating agent with the primary amine over the newly formed, lower-concentration secondary amine.[9][10] |
| Reaction Rate | Add the alkylating agent slowly (e.g., via syringe pump) to a dilute solution of the amine. | This maintains a low instantaneous concentration of the alkylating agent, giving the primary amine a greater chance to react before the secondary amine product can compete effectively. |
| Temperature | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. | Lowering the temperature can increase the selectivity of competing reactions. Since the secondary amine is more reactive, the undesired reaction may have a higher activation energy, making it more sensitive to temperature changes. |
| Solvent | Use a solvent that can stabilize the amine starting material. | The choice of solvent can influence reaction rates by stabilizing or destabilizing the transition state. Protic solvents can solvate the amine, potentially modulating its nucleophilicity.[11][12][13] |
| Steric Hindrance | Use a bulkier alkylating agent if the synthesis allows. | Increased steric bulk on the electrophile can slow the rate of the second and third alkylations more significantly than the first, especially if the primary amine is relatively small.[14][15] |
Alternative Synthetic Routes for High Selectivity
When direct alkylation proves uncontrollable, switching to a more robust synthetic strategy is the most efficient path forward. Here are two field-proven, authoritative methods.
Reductive Amination: The Gold Standard for Secondary and Tertiary Amines
Reductive amination is a powerful and highly reliable method for preparing primary, secondary, and tertiary amines while completely avoiding the over-alkylation issues seen with alkyl halides.[8][16] The process involves the reaction of an amine with a ketone or aldehyde to form an imine or iminium ion, which is then reduced in situ to the target amine.[16][17]
Why It Works: Mechanism of Control
The key to this method's success is that the intermediate imine (from a primary amine) or iminium ion (from a secondary amine) is reduced by a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN), faster than the carbonyl starting material.[8][18] The resulting amine product is generally not reactive under these conditions, preventing any further alkylation.
Troubleshooting Workflow for Amine Synthesis
This decision tree guides you through selecting the appropriate synthetic strategy based on your target amine and initial results.
Caption: Decision workflow for selecting an appropriate amine synthesis strategy.
Experimental Protocol: Synthesis of N-benzylpropan-2-amine via Reductive Amination
This protocol details a one-pot procedure using a mild and selective reducing agent.
Materials:
-
Benzylamine (1.0 eq)
-
Acetone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~5 mol%)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine and the solvent (DCM or DCE).
-
Add the catalytic amount of acetic acid. This helps to catalyze the formation of the iminium ion intermediate.
-
Add acetone and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
In portions, carefully add the sodium triacetoxyborohydride. The addition may be exothermic. Maintain the temperature below 30°C.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
The Gabriel Synthesis: A Classic Route to Pure Primary Amines
For the synthesis of primary amines, direct alkylation of ammonia is notoriously difficult to control and often results in low yields.[2] The Gabriel synthesis is a far superior method that uses potassium phthalimide as an ammonia surrogate to prevent over-alkylation.[19][20][21]
Why It Works: Mechanism of Control
The nitrogen atom in phthalimide is acidic and can be deprotonated by a base like potassium hydroxide to form the phthalimide anion.[22][23] This anion is a good nucleophile that attacks a primary alkyl halide in an SN2 reaction.[20] Crucially, the resulting N-alkylphthalimide is no longer nucleophilic due to the electron-withdrawing effects of the two adjacent carbonyl groups and steric hindrance.[21] This effectively stops the reaction after a single alkylation. The primary amine is then liberated from the phthalimide by hydrolysis or, more commonly, by reaction with hydrazine.[19][22]
Protecting Groups: A Strategy for Complex Molecules
In molecules with multiple amine functionalities or other sensitive groups, a protection/deprotection strategy can be invaluable.[1] By temporarily converting the amine to a less nucleophilic functional group, you can perform alkylation on another part of the molecule and then regenerate the amine.
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups.[24][25] It converts the amine into a carbamate, which is resistant to many nucleophiles and bases but can be easily removed under mild acidic conditions.[26][27]
Experimental Protocol: Boc Protection of a Primary Amine
Materials:
-
Primary Amine (e.g., benzylamine) (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH) (1.2 eq)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)
Procedure:
-
Dissolve the amine in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., TEA).
-
Cool the mixture in an ice bath (0°C).
-
Slowly add a solution of Boc₂O in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected amine.[28]
This protected amine can now be subjected to other reactions without the risk of the amine nitrogen interfering. The Boc group can be subsequently removed using an acid like trifluoroacetic acid (TFA) in DCM.[24][25]
References
-
Gabriel Synthesis - Chemistry LibreTexts. (2023). Available at: [Link]
-
Video: Preparation of 1° Amines: Gabriel Synthesis - JoVE. (n.d.). Available at: [Link]
-
Gabriel synthesis - Wikipedia. (n.d.). Available at: [Link]
-
Gabriel Synthesis - Organic Chemistry Tutor. (n.d.). Available at: [Link]
-
Gabriel phthalimide synthesis (video) - Khan Academy. (n.d.). Available at: [Link]
-
Myers Chem 115 - Reductive amination. (n.d.). Available at: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. (2024). Available at: [Link]
-
Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Available at: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Available at: [Link]
-
Amine - Wikipedia. (n.d.). Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Available at: [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. (n.d.). Available at: [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). Available at: [Link]
-
Inductive vs Solvation Effects in Primary Alkyl Amines: Determination of the Standard Potentials | Journal of the American Chemical Society. (2007). Available at: [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing). (2014). Available at: [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC. (n.d.). Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing). (n.d.). Available at: [Link]
-
Amine Synthesis - Limits of Alkylation - YouTube. (2021). Available at: [Link]
-
Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (n.d.). Available at: [Link]
-
Synthesis of Amines - Chemistry LibreTexts. (2023). Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
SELECTIVE N-ALKYLATION OF PRIMARY AMINES WITH CHLOROACETAMIDES UNDER pH-CONTROLLED AQUEOUS CONDITIONS: Synthetic Communications - Taylor & Francis Online. (n.d.). Available at: [Link]
-
Reductive Amination - Chemistry Steps. (n.d.). Available at: [Link]
-
Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Selective N-alkylation of primary amines with R–NH 2 ·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Publishing. (2014). Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. (n.d.). Available at: [Link]
-
Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Available at: [Link]
-
Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC. (n.d.). Available at: [Link]
-
Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry - RSC Publishing. (n.d.). Available at: [Link]
-
Amine Alkylation: General Reaction - YouTube. (2015). Available at: [Link]
-
Inductive vs solvation effects in primary alkyl amines: determination of the standard potentials - PubMed. (2007). Available at: [Link]
-
Alkylation of Amines : r/chemistry - Reddit. (n.d.). Available at: [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - ResearchGate. (n.d.). Available at: [Link]
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides … - ResearchGate. (n.d.). Available at: [Link]
-
Selected Methods of Analysis. (n.d.). Available at: [Link]
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC. (n.d.). Available at: [Link]
-
N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology - ResearchGate. (n.d.). Available at: [Link]
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed. (2022). Available at: [Link]
-
20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. (2022). Available at: [Link]
-
Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023). Available at: [Link]
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- 13. Inductive vs solvation effects in primary alkyl amines: determination of the standard potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Reductive Amination - Chemistry Steps [chemistrysteps.com]
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Technical Support Center: Purification of N-(2-Fluorobenzyl)-2-methoxyaniline
Welcome to the technical support guide for the purification of N-(2-Fluorobenzyl)-2-methoxyaniline. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of this target compound from its starting materials, primarily 2-fluorobenzylamine and 2-methoxyaniline.
Introduction: The Challenge of Amine Purification
The synthesis of this compound, typically via reductive amination or N-alkylation, often results in a crude mixture containing the desired secondary amine product, unreacted primary amine starting materials, and various side-products. The inherent basicity of these compounds presents a unique set of challenges for purification, particularly when using standard silica gel chromatography. This guide is designed to provide both foundational knowledge and practical, field-tested solutions to achieve high purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
Your crude product will most likely contain:
-
Unreacted Starting Materials: 2-fluorobenzylamine and 2-methoxyaniline.
-
Over-alkylation Product: Bis(2-fluorobenzyl)-2-methoxyaniline (a tertiary amine), if the reaction conditions are not carefully controlled.
-
Side-Products: Imines or other intermediates, depending on the synthetic route.
Q2: My TLC plate shows multiple spots that are close together. How can I identify them?
The spots on your Thin Layer Chromatography (TLC) plate, from highest to lowest polarity (lowest to highest Rf value in a normal-phase system like hexane/ethyl acetate), are generally:
-
This compound (Product): As a secondary amine, it is less polar than the primary amine starting materials.
-
2-fluorobenzylamine: A primary amine.
-
2-methoxyaniline: A primary aromatic amine, often showing similar or slightly higher polarity than 2-fluorobenzylamine.
Staining with potassium permanganate or ninhydrin can help visualize these spots. Amines often streak on standard silica TLC plates; adding 0.5-1% triethylamine (Et3N) to your developing solvent can significantly improve spot shape.
Q3: What is the best general strategy to purify this compound?
A multi-step approach is often most effective:
-
Aqueous Work-up: Start with an acid-base extraction to remove non-basic impurities.
-
Removal of Volatile Starting Material: If excess 2-fluorobenzylamine was used, it can often be removed under high vacuum due to its lower boiling point compared to the product and 2-methoxyaniline.
-
Flash Column Chromatography: This is the most common and effective method for final purification to separate the product from the remaining starting materials and side-products.
Troubleshooting Guide: Flash Column Chromatography
This is the most critical and often challenging step. The basic nature of amines leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing issues like peak tailing, poor separation, and even irreversible adsorption of the product.[1][2][3]
Problem: My amine product is streaking or tailing badly on the silica gel column.
Cause: This is the classic sign of strong acid-base interaction between your basic amine and the acidic silica gel.[1] This interaction leads to a non-ideal equilibrium during elution, resulting in a "smear" rather than a sharp band.
Solutions:
-
Mobile Phase Modification (Recommended First Step):
-
Add a Competing Base: The most common and effective solution is to add a small amount of a volatile competing base to your eluent system (e.g., Hexane/Ethyl Acetate).[3] Triethylamine (Et3N) is the standard choice.
-
Protocol: Start by adding 0.5% to 1% (v/v) Et3N to your mobile phase. This will "neutralize" the active acidic sites on the silica, allowing your amine to elute with a much-improved peak shape.[1] An alternative is to use a few drops of aqueous ammonia in a methanol co-solvent system (e.g., Dichloromethane/Methanol/Ammonia), though this is often reserved for more polar amines.[2]
-
-
Use a Deactivated Stationary Phase:
-
Amine-Functionalized Silica: These columns have an amine-based stationary phase that masks the acidic silanols, minimizing the problematic interactions and often providing excellent separation without needing a modified mobile phase.[2]
-
Basic Alumina: Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying basic compounds. However, it may have different selectivity, so test conditions on TLC first.
-
Data Presentation: Physical Properties of Key Compounds
For effective separation, understanding the physical properties of the compounds in your mixture is critical.
| Compound | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |
| 2-Fluorobenzylamine (Starting Material) | 125.14 | Liquid | 73-75 °C @ 13 mmHg[4][5] |
| 2-Methoxyaniline (Starting Material) | 123.15 | Liquid/Low Melting Solid | ~225 °C @ 760 mmHg[6][7] |
| This compound (Product) | 231.26 (Calculated) | High-Boiling Liquid or Solid | >250 °C (Estimated) |
The significant difference in boiling points suggests that vacuum distillation can be effective for removing the lower-boiling 2-fluorobenzylamine.
Visualization: Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting decision tree for amine purification by column chromatography.
Alternative & Complementary Purification Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique is excellent for removing non-basic impurities and can sometimes help separate amines, though it is less effective for separating primary and secondary amines with similar pKa values.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amines will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer containing neutral/acidic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO3) until the solution is basic (pH > 10). The amines will deprotonate and precipitate or form an oil.
-
Re-extraction: Extract the basified aqueous solution with fresh organic solvent (ethyl acetate or DCM) multiple times (e.g., 3x).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to recover the purified amine mixture.
Protocol 2: Recrystallization (for solid products)
If your final product, this compound, is a solid at room temperature, recrystallization is a powerful and scalable purification method.[1][9]
Step-by-Step Methodology:
-
Solvent Screening: The key is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include hexanes, ethyl acetate, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude solid until it just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.[9]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[9] If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualization: General Purification Workflow
Caption: A typical multi-step workflow for purifying this compound.
References
- Vertex AI Search. (2026). Understanding 2-Fluorobenzylamine: Properties, Handling, and Market Insights.
- Vertex AI Search. (2024). o-Anisidine (2-Methoxyaniline)
-
Chemical Entities of Biological Interest (ChEBI). (2025). 2-methoxyaniline. [Link]
-
PubChem. (n.d.). 2-Methoxyaniline. National Institutes of Health. [Link]
-
Stenutz. (n.d.). 2-methoxyaniline. [Link]
-
Chemister.ru. (n.d.). 2-methoxyaniline. [Link]
- BenchChem. (2025).
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(3), 533-536. [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. [Link]
-
Chemistry Notes Info. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. [Link]
- Google Patents. (n.d.).
-
PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. [Link]
-
ResearchGate. (n.d.). Amines – Classification and separation ORGANIC CHEMISTRY. [Link]
-
ResearchGate. (n.d.). Why Amine Systems Fail – An in-depth Study of Amine System Failures. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 4-Fluoro-2-methoxyaniline. National Institutes of Health. [Link]
-
Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. [Link]
-
Journal of Ultra Chemistry. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. [Link]
-
Lumen Learning. (n.d.). Preparation of Amines. Organic Chemistry II. [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Wikipedia. (n.d.). p-Anisidine. [Link]
-
University of Engineering and Technology, Lahore. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
PubChem. (n.d.). N-Benzyl-4-methoxyaniline. National Institutes of Health. [Link]
- Google Patents. (n.d.).
-
Journal of Visualized Experiments. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. [Link]
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- 5. 2-Fluorobenzylamine | 89-99-6 [chemicalbook.com]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of N-(2-Fluorobenzyl)-2-methoxyaniline
For researchers and professionals in drug development and chemical synthesis, meticulous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of N-(2-Fluorobenzyl)-2-methoxyaniline, a compound of interest in medicinal chemistry. By dissecting its spectral features and comparing them with structurally related analogues, we aim to provide a comprehensive understanding of the subtle electronic and steric influences that govern chemical shifts and coupling constants in this class of molecules.
The Structural Landscape: Predicting the ¹H NMR Spectrum
This compound incorporates three key structural motifs that dictate its ¹H NMR spectrum: a secondary amine linkage, a 2-fluoro-substituted benzyl group, and a 2-methoxy-substituted aniline ring. The interplay of inductive and resonance effects from the fluorine and methoxy substituents, coupled with the conformational flexibility around the benzylic C-N bond, results in a unique spectral fingerprint.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
To ensure data integrity and facilitate accurate spectral interpretation, adherence to a standardized experimental protocol is crucial.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm.
-
Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of particulate matter.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (typically 8 to 16) should be acquired to ensure a good signal-to-noise ratio.
-
The spectral width should be set to encompass the expected range of proton chemical shifts (typically 0-12 ppm).
-
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).
Spectral Analysis and Comparison
A detailed analysis of the ¹H NMR spectrum of this compound involves assigning each signal to a specific proton or group of protons within the molecule. This process is aided by comparing the observed chemical shifts and coupling patterns with those of simpler, related compounds.
Visualizing the Key Structural Components
Caption: Key proton environments in this compound.
Comparative Data Table
The following table summarizes the expected ¹H NMR chemical shifts for this compound and compares them with experimental data for related compounds. This comparison is instrumental in understanding the influence of each substituent.
| Proton Environment | This compound (Predicted) | N-Benzylaniline[1][2] | 2-Fluoroanisole[3][4] | 2-Methoxyaniline[5][6][7] |
| NH | ~4.5 - 5.5 ppm (broad singlet) | ~4.1 ppm (broad singlet) | - | ~3.7 ppm (broad singlet, NH₂) |
| Benzylic CH₂ | ~4.4 ppm (singlet or doublet) | ~4.3 ppm (singlet) | - | - |
| Fluorobenzyl Ring (Ar-H) | 7.0 - 7.5 ppm (multiplet) | 7.2 - 7.4 ppm (multiplet, benzyl ring) | 6.8 - 7.2 ppm (multiplet) | - |
| Methoxyaniline Ring (Ar-H) | 6.6 - 7.0 ppm (multiplet) | 6.6 - 7.2 ppm (multiplet, aniline ring) | - | 6.7 - 6.9 ppm (multiplet) |
| OCH₃ | ~3.8 ppm (singlet) | - | ~3.9 ppm (singlet) | ~3.8 ppm (singlet) |
Note: Predicted values are based on additive effects and analysis of similar structures. Actual experimental values may vary slightly.
Detailed Peak Assignments and Rationale
-
Amine Proton (NH): The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet in the region of δ 4.5-5.5 ppm. In the simpler N-benzylaniline, the NH proton appears around δ 4.1 ppm.[1][2] The presence of the electron-withdrawing fluorine and electron-donating methoxy groups in our target molecule is expected to have a modest influence on this proton's environment.
-
Benzylic Protons (CH₂): These two protons are adjacent to the nitrogen atom and the fluorobenzyl aromatic ring. They are expected to resonate as a singlet around δ 4.4 ppm. In N-benzylaniline, this signal is observed at approximately δ 4.3 ppm.[1] The ortho-fluoro substituent may induce a slight downfield shift due to its electron-withdrawing inductive effect. Depending on the rotational barrier around the C-N bond, these protons could potentially become diastereotopic, leading to a more complex splitting pattern (an AB quartet), although a singlet is more commonly observed.
-
Fluorobenzyl Aromatic Protons: The four protons on the 2-fluorobenzyl ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. Their chemical shifts will be influenced by the electron-withdrawing fluorine atom and will likely appear in the range of δ 7.0-7.5 ppm. For comparison, the aromatic protons of 2-fluoroanisole appear between δ 6.8 and 7.2 ppm.[3][4]
-
Methoxyaniline Aromatic Protons: The four protons on the 2-methoxyaniline ring are influenced by the electron-donating methoxy group and the amino group. These effects generally lead to an upfield shift compared to unsubstituted benzene. The signals are expected to appear as a multiplet in the region of δ 6.6-7.0 ppm. In 2-methoxyaniline, the aromatic protons resonate between δ 6.7 and 6.9 ppm.[5]
-
Methoxy Protons (OCH₃): The three protons of the methoxy group are shielded and will appear as a sharp singlet at approximately δ 3.8 ppm. This is consistent with the chemical shift of the methoxy group in 2-methoxyaniline (δ ~3.8 ppm) and 2-fluoroanisole (δ ~3.9 ppm).[3][5]
Workflow for Spectral Interpretation
Caption: A logical workflow for the interpretation of the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. By systematically analyzing the chemical shifts, integration values, and coupling patterns, and by drawing comparisons with structurally related molecules, a confident assignment of all proton signals can be achieved. This guide provides a framework for such an analysis, emphasizing the importance of a rigorous experimental protocol and a logical, comparative approach to spectral interpretation. The principles outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules, making them an invaluable tool for researchers in the chemical and pharmaceutical sciences.
References
-
Supplementary Information for a relevant chemical synthesis paper. (Note: A specific paper with the ¹H NMR of N-benzylaniline is cited in the initial search results).[1]
-
Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information.[2]
-
PubChem. 2-Fluoroanisole. [Link]
-
LookChem. 92-59-1 N-Benzyl-N-ethylaniline C15H17N, Formula,NMR,Boiling Point,Density,Flash Point. [Link]
-
PubChem. 2-Methoxyaniline. [Link]
-
Supporting Information for a relevant chemical synthesis paper. (Note: A specific paper with the ¹H NMR of N-benzylaniline is cited in the initial search results).[8]
-
Electronic Supporting Information for a relevant chemical synthesis paper.[9]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
University of Alberta. CHEMISTRY 1000 - Lecture Notes. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
NIST. Benzenamine, 2-methoxy-. [Link]
-
PubChem. 4-Fluoroanisole. [Link]
-
ResearchGate. Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. [Link]
-
ResearchGate. Synthesis and characterization of heterocyclic substituted fluoran compounds. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
Sources
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- 3. 2-Fluoroanisole(321-28-8) 1H NMR [m.chemicalbook.com]
- 4. 2-Fluoroanisole | C7H7FO | CID 67576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzenamine, 2-methoxy- [webbook.nist.gov]
- 7. 邻茴香胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
Technical Comparison Guide: Mass Spectrometry Characterization of N-(2-Fluorobenzyl)-2-methoxyaniline
This guide provides an in-depth technical comparison of mass spectrometry methodologies for the characterization of N-(2-Fluorobenzyl)-2-methoxyaniline , a secondary amine structurally related to N-benzylaniline intermediates and specific designer drug precursors.
The guide contrasts Gas Chromatography-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) , focusing on their ability to elucidate fragmentation pathways and differentiate this compound from its positional isomers (e.g., the 4-fluorobenzyl analog).
Executive Summary
This compound (Formula: C
This guide compares the fragmentation dynamics under Electron Ionization (EI) and Electrospray Ionization (ESI) , establishing a validated protocol for definitive identification.
Methodology Comparison: GC-EI-MS vs. LC-ESI-QTOF
| Feature | GC-EI-MS (Hard Ionization) | LC-ESI-QTOF (Soft Ionization) |
| Primary Ion Observed | Molecular Ion ( | Protonated Molecule ( |
| Dominant Fragmentation | Benzylic Cleavage yielding tropylium ions. | Collision Induced Dissociation (CID) of the C-N bond. |
| Isomer Differentiation | Low. 2-F, 3-F, and 4-F benzyl cations rearrange to a common fluorotropylium ion ( | High. Ortho-effects in MS/MS spectra (e.g., HF loss) and distinct product ion ratios allow structural assignment. |
| Sensitivity | High for non-polar fragments. | High for the protonated amine precursor. |
| Application | Routine screening; Library matching (NIST/Wiley). | Structural elucidation; Metabolite identification. |
Fragmentation Analysis & Pathways
Electron Ionization (EI) Pathway (70 eV)
Under electron impact, the molecule undergoes predictable radical-directed cleavage. The fragmentation is driven by the stability of the resulting carbocations.
-
Molecular Ion (
): 231.[2] The aromatic amine stabilizes the radical cation, resulting in a prominent molecular ion peak (typically 40-60% relative abundance). -
Base Peak (
109): The dominant event is the homolytic cleavage of the C-N bond to the benzyl ring. This generates the 2-fluorobenzyl cation , which rapidly rearranges to the stable fluorotropylium ion ( ). -
Secondary Ions:
- 122: The complementary N-(2-methoxyphenyl)amine radical.
-
83: Loss of acetylene (
) from the fluorotropylium ion ( ).
Electrospray Ionization (ESI-CID) Pathway
In ESI, the secondary amine is readily protonated (
-
Precursor:
232.13 ( ). -
Primary Product Ion (
109.04): Heterolytic cleavage of the benzylic C-N bond. The charge resides on the benzyl fragment due to the stability of the benzyl cation. -
Secondary Product Ion (
124.07): Charge retention on the aniline nitrogen, yielding the protonated 2-methoxyaniline fragment. -
Diagnostic "Ortho" Loss:
-
The 2-fluoro substituent can interact with benzylic hydrogens, potentially facilitating the loss of HF (
Da) or creating unique intensity ratios compared to the 4-fluoro isomer.
-
Visualization of Fragmentation Pathways[2][3][4][5][6][7][8][9]
The following diagrams illustrate the mechanistic cleavage pathways for both ionization modes.
Diagram 1: EI Fragmentation Mechanism (GC-MS)
Caption: EI pathway showing the formation of the dominant fluorotropylium ion (
Diagram 2: ESI-CID Fragmentation Mechanism (LC-MS/MS)
Caption: ESI-CID pathways highlighting the competitive charge retention between the benzyl and aniline moieties.
Experimental Protocols
Protocol A: GC-MS Screening (Differentiation via Retention Time)
This protocol is optimized to separate the 2-fluoro isomer from the 3-fluoro and 4-fluoro analogs based on boiling point differences induced by the ortho-fluorine atom.
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade). Vortex for 30 seconds.
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film).
-
Inlet: Splitless mode, 250°C. Injection volume: 1 µL.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp 1: 20°C/min to 280°C.
-
Hold: 280°C for 5 min.
-
-
MS Source: Electron Ionization (70 eV), Source Temp 230°C, Quad Temp 150°C.
-
Scan Range:
40–450. -
Expected Result: this compound elutes earlier than the 4-fluoro isomer due to intramolecular interactions reducing polarity.
Protocol B: LC-QTOF Structural Confirmation
Used for definitive structural elucidation and high-resolution mass confirmation.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization: ESI Positive Mode. Capillary Voltage: 3500 V.
-
Collision Energy (CE): Stepped CE (10, 20, 40 eV) to generate comprehensive fragmentation spectra.
-
Data Analysis: Extract Ion Chromatogram (EIC) for
232.1339. Monitor ratio of fragments.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of N-Benzyl-p-anisidine (Analogous Fragmentation Rules). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Kranenburg, R. F., et al. (2019). "Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS". Forensic Science International, 302, 109900. Available at: [Link]
-
Shevyrin, V., et al. (2022). "Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines". Drug Testing and Analysis, 14(5), 870-884. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Benzylic Cleavage mechanisms).
Sources
A Researcher's Guide to the Precise Melting Point Determination of N-(2-Fluorobenzyl)-2-methoxyaniline HCl Salt
For researchers and professionals in drug development, the accurate characterization of a novel compound is paramount. The melting point is a fundamental physicochemical property that serves as a crucial indicator of purity and identity.[1][2] This guide provides an in-depth comparison of methodologies for determining the melting point of the novel compound N-(2-Fluorobenzyl)-2-methoxyaniline hydrochloride, offering insights into experimental choices and data interpretation.
The Significance of Melting Point in Compound Characterization
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities will generally cause a depression and broadening of the melting point range.[1] Therefore, an accurate melting point determination is a reliable, preliminary assessment of sample purity.[2][3]
Comparative Analysis of Melting Point Determination Techniques
Two primary techniques are widely employed for melting point determination in a research and development setting: the traditional Capillary Method and the more advanced Differential Scanning Calorimetry (DSC) .[4]
Table 1: Comparison of Melting Point Determination Methods
| Feature | Capillary Method (Digital Apparatus) | Differential Scanning Calorimetry (DSC) |
| Principle | Visual detection of phase change in a heated capillary tube.[4] | Measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6][7] |
| Accuracy | Moderate to High.[3] | High to Very High.[3] |
| Precision | Good, but operator dependent. | Excellent, instrument-based. |
| Sample Amount | 1-3 mm of powdered sample in a capillary tube.[8][9] | Typically 1-5 mg in a sealed pan. |
| Information Yield | Melting range (onset and clear points). | Melting point (onset, peak, end), enthalpy of fusion, heat capacity, and other thermal events.[6][7] |
| Throughput | Can be high with multi-capillary instruments.[8] | Typically single sample, but autosamplers are available. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
| Regulatory Compliance | Accepted by USP/PhEur for routine QC.[3] | Widely used in regulated environments (GLP/GMP).[3] |
Experimental Protocols
To ensure the integrity of your results, meticulous adherence to experimental protocol is essential. The following sections detail the step-by-step methodologies for each technique.
Capillary Melting Point Determination
This method relies on the visual observation of the sample as it is heated.[4] Modern digital instruments offer controlled heating ramps and digital temperature readouts, minimizing operator-induced variability.[4][8]
Workflow for Capillary Method
Caption: Workflow for Capillary Melting Point Determination.
Detailed Steps:
-
Sample Preparation:
-
Ensure the this compound HCl salt is completely dry, as moisture can depress the melting point.
-
Grind the crystalline sample into a fine, uniform powder to ensure even heat distribution.[8]
-
Carefully pack the powdered sample into a capillary tube to a height of 2-3 mm.[9][10] Inconsistent packing can lead to variations in the measured melting point.[3]
-
-
Instrument Setup and Preliminary Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[8]
-
If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-20°C per minute.[8][9] This will establish a rough estimate.
-
Allow the apparatus to cool to at least 20°C below the estimated melting point before proceeding with an accurate measurement.[8]
-
-
Accurate Measurement:
-
Begin heating at a controlled rate of 1-2°C per minute.[9][11] A slow heating rate is the most critical factor for an accurate reading, as it ensures thermal equilibrium between the sample, thermometer, and heating block.[9][11][12]
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (onset of melting).[10]
-
Continue heating at the same slow rate and record the temperature at which the last solid crystal disappears (complete melting).[10]
-
The recorded values represent the melting range.
-
-
Data Reporting:
-
Perform at least two separate measurements for the sample.[10]
-
Report the melting point as a range, for instance, 175.5 - 176.5 °C.
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5][6][7] It provides more comprehensive information than the capillary method.
Workflow for DSC Analysis
Caption: Workflow for DSC Melting Point Determination.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound HCl salt into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup and Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Program the instrument with the desired temperature profile. A typical profile would involve:
-
Equilibrating at a temperature well below the expected melting point (e.g., 25°C).
-
Ramping the temperature at a constant rate (e.g., 10°C/min) to a temperature significantly above the melting point.
-
-
-
Data Analysis and Interpretation:
-
The instrument will generate a thermogram, which is a plot of heat flow versus temperature.
-
The melting of the sample will appear as an endothermic peak on the thermogram.
-
From this peak, several parameters can be determined:
-
Onset Temperature: The temperature at which the melting process begins, often correlated with the melting point.
-
Peak Temperature: The temperature at which the heat flow is at its maximum.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample. This can be an indicator of crystallinity.
-
-
Hypothetical Data and Interpretation
Since this compound HCl salt is a novel compound, no published melting point data exists. The following table presents hypothetical data to illustrate the expected results from each technique.
Table 2: Hypothetical Melting Point Data for this compound HCl Salt
| Method | Parameter | Result | Interpretation |
| Capillary Method | Melting Range | 175.5 - 176.5 °C | A sharp melting range suggests a high degree of purity. |
| DSC | Onset Temperature | 175.8 °C | Corresponds well with the onset of melting observed in the capillary method. |
| Peak Temperature | 177.2 °C | The temperature of maximum heat absorption during melting. | |
| Enthalpy of Fusion (ΔHfus) | 25.4 J/g | Provides a quantitative measure of the energy required for melting, useful for future characterization and polymorph studies. |
Conclusion and Recommendations
Both the capillary method and Differential Scanning Calorimetry are valuable techniques for determining the melting point of a novel compound like this compound HCl salt.
-
For routine identity confirmation and a rapid assessment of purity, the digital capillary method is efficient and provides accurate results when performed correctly.[3] The key to its accuracy lies in meticulous sample preparation and a slow, controlled heating rate.[11][12]
-
For a more comprehensive thermal characterization, DSC is the superior method.[7] It not only provides a highly precise melting point but also yields quantitative data on the enthalpy of fusion, which is invaluable for understanding the material's crystallinity and for detecting other thermal events such as polymorphic transitions.[5][6]
For the initial characterization of a new chemical entity in a drug development pipeline, it is recommended to use both methods. The capillary method can be used for rapid, initial checks, while DSC should be employed to establish a definitive, quantitative thermal profile of the compound. This dual approach ensures both efficiency and a thorough understanding of the material's properties, upholding the principles of scientific integrity and providing a solid foundation for further development.
References
- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
- University of Houston. (2010, May 3). Melting Point Apparatus Guidelines.
- Kintek Solution. What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab.
- University of Colorado Boulder. Mel-Temp Melting Point Apparatus.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- University of Calgary. Melting point determination.
- Zhang, Y., et al. (2012, April 13).
- Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
- NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA).
- CureFFI.org. (2016, April 27). Differential scanning calorimetry.
- ResolveMass Laboratories Inc. Melting Point Determination.
- University of the West Indies. (2026, February 6). Melting Point and Thermometer Calibration.
- Analytical Testing Labs. Melting Point Determination.
- Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
- Mettler Toledo. Differential Scanning Calorimetry (DSC).
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. promptpraxislabs.com [promptpraxislabs.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. westlab.com [westlab.com]
- 5. torontech.com [torontech.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. mt.com [mt.com]
- 8. nsmn1.uh.edu [nsmn1.uh.edu]
- 9. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 10. jk-sci.com [jk-sci.com]
- 11. kindle-tech.com [kindle-tech.com]
- 12. mt.com [mt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
